molecular formula C19H21FN2O4 B510371 ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate CAS No. 732250-96-3

ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate

Cat. No.: B510371
CAS No.: 732250-96-3
M. Wt: 360.4g/mol
InChI Key: TVPNSMIYNITVRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate is an organic compound that belongs to the class of piperidinecarboxylic acids. This compound contains a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group. The presence of the 4-fluorophenyl and furan-2-carbonyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate typically involves multiple steps. One common method involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with 5-(4-fluorophenyl)furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like chloroform at a temperature range of 0-30°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{[5-(4-fluorophenyl)-2-furoyl]amino}-1-piperidinecarboxylate is unique due to the presence of the 4-fluorophenyl and furan-2-carbonyl groups, which confer specific chemical properties and potential biological activities not found in other similar compounds.

Properties

CAS No.

732250-96-3

Molecular Formula

C19H21FN2O4

Molecular Weight

360.4g/mol

IUPAC Name

ethyl 4-[[5-(4-fluorophenyl)furan-2-carbonyl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C19H21FN2O4/c1-2-25-19(24)22-11-9-15(10-12-22)21-18(23)17-8-7-16(26-17)13-3-5-14(20)6-4-13/h3-8,15H,2,9-12H2,1H3,(H,21,23)

InChI Key

TVPNSMIYNITVRW-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F

Origin of Product

United States

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